Ethynylbenzene-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
(113C)ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#[13C]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745694 | |
| Record name | (1-~13~C)Ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23351-79-3 | |
| Record name | Ethynyl-1-13Cbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-~13~C)Ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23351-79-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical properties of 13C labeled phenylacetylene
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Introduction to 13C labeled alkyne probes for research
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Stability and storage conditions for Ethynylbenzene-13C
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Natural abundance vs 13C enriched ethynylbenzene
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Unveiling the Isotopologs: A Technical Guide to Ethynylbenzene-1-¹³C and Ethynylbenzene-2-¹³C
In the sophisticated realm of chemical research and pharmaceutical development, isotopic labeling stands as a cornerstone technique for elucidating reaction mechanisms, tracing metabolic pathways, and understanding molecular dynamics. The strategic substitution of an atom with one of its heavier isotopes provides a powerful observational tool. This guide offers an in-depth exploration of two closely related yet functionally distinct isotopologs: Ethynylbenzene-1-¹³C and Ethynylbenzene-2-¹³C. While separated by the placement of a single neutron, the resulting differences in their spectroscopic properties and synthetic accessibility are profound, dictating their specific applications in advanced scientific inquiry.
The Fundamental Distinction: Positional Isomerism of the ¹³C Label
The core difference between these two compounds lies in the specific location of the carbon-13 (¹³C) isotope within the ethynyl group. This seemingly minor structural nuance gives rise to their unique characteristics.
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Ethynylbenzene-1-¹³C : In this isotopolog, the ¹³C atom is the ipso-acetylenic carbon, meaning it is directly bonded to the phenyl ring.
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Ethynylbenzene-2-¹³C : Conversely, here the ¹³C atom is the terminal, or β-acetylenic, carbon at the end of the alkyne functional group.
This positional isomerism is the primary determinant of their differential behavior in spectroscopic analyses, which is the principal means of their application.
Figure 1: Molecular structures of Ethynylbenzene-1-¹³C and Ethynylbenzene-2-¹³C, illustrating the distinct positions of the ¹³C label.
Spectroscopic Signatures: The Key to Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these isotopologs. The position of the ¹³C label directly influences the observed coupling constants (J-couplings), providing a clear and unambiguous signature for each molecule.
¹H NMR Spectroscopy
In a standard proton (¹H) NMR spectrum, the key diagnostic signal is that of the acetylenic proton.
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Ethynylbenzene-1-¹³C : The acetylenic proton exhibits a two-bond coupling (²JCH) to the ¹³C at the ipso position. This results in a smaller coupling constant.
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Ethynylbenzene-2-¹³C : The acetylenic proton shows a large, direct one-bond coupling (¹JCH) to the adjacent ¹³C nucleus.
¹³C NMR Spectroscopy
While the chemical shifts of the labeled carbons themselves are slightly different, the most definitive information comes from the proton-coupled ¹³C NMR spectrum.
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The signal for the ¹³C-labeled carbon in Ethynylbenzene-2-¹³C will be split into a large doublet by the directly attached proton, corresponding to the ¹JCH coupling.
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The signal for the ¹³C-labeled carbon in Ethynylbenzene-1-¹³C will be split by the terminal proton via a two-bond coupling, resulting in a smaller doublet.
Table 1: Comparative NMR Spectroscopic Data
| Parameter | Ethynylbenzene-1-¹³C | Ethynylbenzene-2-¹³C | Rationale for Difference |
| ¹H NMR (Acetylenic H) | Doublet | Doublet | Splitting due to coupling with ¹³C. |
| Coupling Constant (JCH) | Smaller (²JCH) | Larger (¹JCH) | The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei. |
| ¹³C NMR (Labeled C) | Signal split by ²JCH | Signal split by ¹JCH | Direct one-bond couplings are significantly larger than two-bond couplings. |
Applications in Mechanistic Chemistry and Drug Development
The choice between these two labeled compounds is entirely dependent on the specific question being investigated. The ¹³C atom acts as a tracer, allowing researchers to follow its path through a chemical reaction or metabolic process.
Elucidating Reaction Mechanisms
A classic application is in the study of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. By using either Ethynylbenzene-1-¹³C or Ethynylbenzene-2-¹³C, chemists can determine whether the alkyne adds in a specific orientation and if any scrambling of the carbon atoms occurs during the catalytic cycle. This provides invaluable insight into the intimate details of the reaction mechanism.
Methodological & Application
Using Ethynylbenzene-13C for metabolic labeling in mammalian cells.
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Ethynylbenzene-13C as a tracer for 13C metabolic flux analysis (MFA).
Initiating Search Strategies
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Application Note & Protocol: Site-Specific Protein Labeling with Ethynylbenzene-¹³C via Click Chemistry
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The precise, covalent modification of proteins at specific sites is a cornerstone of modern chemical biology and drug development. This capability allows for the introduction of biophysical probes, imaging agents, and therapeutic payloads with unparalleled control. This application note details a robust methodology for site-specific protein labeling utilizing a ¹³C-labeled ethynylbenzene probe in conjunction with bioorthogonal click chemistry. The incorporation of a stable isotope provides a powerful analytical handle for mass spectrometry-based quantification and downstream analysis, offering significant advantages over traditional labeling techniques.
The core of this strategy lies in the metabolic or enzymatic incorporation of an amino acid analog bearing an ethynyl group into the protein of interest. This alkyne handle serves as a bioorthogonal reactive partner for an azide-functionalized molecule of interest via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The use of Ethynylbenzene-¹³C provides a distinct mass shift (typically +6 Da) that facilitates unambiguous identification and quantification of labeled species by mass spectrometry, minimizing interference from endogenous molecules.
This document provides detailed protocols for both CuAAC and SPAAC-mediated labeling, discusses the rationale behind key experimental steps, and offers insights into data analysis and interpretation.
I. Core Principles & Strategic Advantages
The selection of Ethynylbenzene-¹³C as a labeling probe is predicated on several key advantages:
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Bioorthogonality: The terminal alkyne of the ethynylbenzene moiety is chemically inert within the cellular environment, preventing off-target reactions with endogenous functional groups. Its reactivity is unleashed only in the presence of its specific azide partner through click chemistry.
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Stable Isotope Labeling: The inclusion of six ¹³C atoms in the benzene ring introduces a predictable and significant mass shift in labeled proteins and peptides. This isotopic signature is readily detected by mass spectrometry, enabling:
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Accurate quantification of labeling efficiency.
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Multiplexed experiments where different cell populations or states can be distinguished by isotopic labels.
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Enhanced confidence in the identification of labeled species against a complex biological background.
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Versatility of Click Chemistry: Both CuAAC and SPAAC offer high reaction rates, exceptional specificity, and biocompatibility. The choice between the two depends on the experimental context, particularly concerns about copper cytotoxicity.
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Hydrophobicity: The phenyl group can promote interactions with hydrophobic pockets within proteins, which can be leveraged for targeted labeling strategies.
II. Experimental Workflow Overview
The overall experimental process can be divided into three main stages: introduction of the alkyne handle, click chemistry conjugation, and downstream analysis.
Figure 1: General experimental workflow for site-specific protein labeling using Ethynylbenzene-¹³C and click chemistry.
III. Materials & Reagents
Table 1: Key Reagents and Recommended Suppliers
| Reagent | Recommended Supplier | Catalog # | Notes |
| Ethynylbenzene-¹³C-NHS ester | Sigma-Aldrich | Custom Synthesis | For chemical modification of lysine residues. |
| L-Azidohomoalanine (AHA) | Thermo Fisher | C10102 | For metabolic labeling in cell culture. |
| Azide-functionalized Fluorophore (e.g., AF488-Azide) | Thermo Fisher | A10266 | For fluorescent detection. |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | For CuAAC. |
| Sodium Ascorbate | Sigma-Aldrich | A4034 | Reducing agent for CuAAC. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 | Copper-chelating ligand for CuAAC. |
| DBCO-PEG4-Azide | BroadPharm | BP-22234 | Example of a strained alkyne for SPAAC. |
| Protease Inhibitor Cocktail | Roche | 11836170001 | To prevent protein degradation. |
IV. Detailed Protocols
Protocol 1: Labeling of a Purified Protein via CuAAC
This protocol describes the labeling of a purified protein containing a bioorthogonally-introduced alkyne group with an azide-functionalized molecule.
1. Preparation of Reagents:
- Protein Stock: Prepare the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Avoid buffers containing chelating agents like EDTA if not using a copper ligand.
- CuSO₄ Stock: Prepare a 50 mM stock solution in deionized water.
- Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
- THPTA Stock: Prepare a 50 mM stock solution in deionized water.
- Azide Probe Stock: Prepare a 10 mM stock solution in DMSO.
2. Labeling Reaction: a. In a microcentrifuge tube, combine the following in order:
- Alkyne-modified protein (to a final concentration of 10-50 µM)
- Azide probe (to a final concentration of 100-250 µM, 10-25 molar excess)
- THPTA (to a final concentration of 500 µM)
- CuSO₄ (to a final concentration of 100 µM) b. Gently mix the components. c. Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM. d. Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
3. Removal of Excess Reagents: a. Remove unreacted probe and copper catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.
4. Analysis: a. Analyze the labeled protein by SDS-PAGE. If a fluorescent azide probe was used, visualize the gel using an appropriate fluorescence scanner. b. For mass spectrometry analysis, the protein can be digested and analyzed by LC-MS/MS to confirm the site of labeling and determine labeling efficiency.
Figure 2: Workflow for CuAAC-mediated protein labeling.
Protocol 2: Labeling of Proteins in Cell Lysate via SPAAC
SPAAC is the method of choice for labeling in complex biological samples like cell lysates, as it obviates the need for a cytotoxic copper catalyst.
1. Cell Culture and Metabolic Labeling: a. Culture cells in methionine-free media supplemented with L-azidohomoalanine (AHA) for a desired period (typically 4-24 hours) to incorporate the azide handle into newly synthesized proteins. b. Harvest the cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.
2. Labeling Reaction: a. To the cell lysate (containing the azide-modified proteome), add the Ethynylbenzene-¹³C probe (e.g., DBCO-Ethynylbenzene-¹³C) to a final concentration of 50-100 µM. b. Incubate the reaction at 4°C overnight with gentle agitation.
3. Analysis: a. The labeled lysate can be directly analyzed by SDS-PAGE and in-gel fluorescence (if a fluorophore is conjugated to the ethynylbenzene probe). b. For proteomic analysis, the sample can be prepared for mass spectrometry using standard protocols (e.g., filter-aided sample preparation, FASP). The ¹³C signature will aid in the identification of newly synthesized proteins.
V. Trustworthiness & Self-Validation
To ensure the reliability and reproducibility of these protocols, the following internal controls and validation steps are recommended:
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Negative Controls: Always include a control reaction where one of the click chemistry components is omitted (e.g., no copper for CuAAC, or no azide/alkyne probe). This will confirm that the observed labeling is specific to the click reaction.
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Mass Spectrometry Verification: The most definitive validation is through mass spectrometry. The characteristic +6 Da mass shift of the Ethynylbenzene-¹³C label on identified peptides provides unambiguous evidence of successful and specific labeling.
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Titration of Reagents: The optimal concentrations of the azide/alkyne probes and copper catalyst (for CuAAC) may vary depending on the protein and should be empirically determined through titration experiments.
VI. Conclusion
The combination of Ethynylbenzene-¹³C and click chemistry represents a powerful and versatile platform for site-specific protein labeling. The methodologies described herein provide a solid foundation for researchers to implement this technique for a wide range of applications, from basic biological research to the development of novel protein therapeutics and diagnostics. The inherent advantages of the stable isotope label offer a level of analytical precision that is difficult to achieve with other methods.
VII. References
Application Note & Protocol: In Vivo 13C Labeling with Ethynylbenzene for Proteomic and Metabolomic Analysis
Introduction: Unveiling In Vivo Dynamics with a Novel Isotopic Probe
In the quest to understand complex biological processes within a living organism, the ability to track the synthesis, turnover, and fate of biomolecules is paramount. Stable isotope labeling has emerged as a powerful tool in this endeavor, allowing researchers to trace the metabolic pathways of specific precursors into proteins, lipids, and other macromolecules. This application note details a comprehensive protocol for the in vivo administration of 13C-labeled ethynylbenzene, a unique chemical probe that serves a dual purpose: as a bioorthogonal handle for subsequent chemical ligation and as a stable isotope label for mass spectrometry-based quantification.
Ethynylbenzene, a small, cell-permeable molecule, is metabolically activated by cytochrome P450 enzymes, leading to the formation of a reactive intermediate that can covalently modify a range of cellular proteins. By utilizing a uniformly 13C-labeled version of ethynylbenzene, researchers can not only identify the protein targets of its reactive metabolites but also quantify their rates of modification and turnover in vivo. This approach provides a dynamic snapshot of cellular activity and has significant implications for drug development, toxicology studies, and fundamental biological research.
This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals, covering the essential aspects of experimental design, animal handling, probe administration, sample processing, and data analysis.
I. Experimental Design and Considerations
The success of an in vivo13C-ethynylbenzene labeling experiment hinges on careful planning and consideration of several key variables.
A. Rationale for Ethynylbenzene as a Probe
Ethynylbenzene is a pro-hapten, meaning it is metabolically inert until it is activated by cellular enzymes, primarily cytochrome P450s (CYPs). This activation is a critical feature, as it ensures that labeling is largely restricted to cells and tissues with active CYP metabolism. The terminal alkyne group of ethynylbenzene serves as a bioorthogonal handle, allowing for the specific attachment of reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for subsequent visualization or enrichment. The incorporation of 13C atoms provides a distinct mass shift that is readily detectable by mass spectrometry, enabling the differentiation of labeled from unlabeled biomolecules.
B. Animal Model Selection
The choice of animal model is critical and will depend on the specific research question. Mice and rats are commonly used due to their well-characterized physiology and genetics. Key considerations include:
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Cytochrome P450 Expression: The expression levels of different CYP isoforms can vary significantly between species, strains, and even sexes. It is crucial to select a model that expresses the relevant CYPs for the biological process under investigation.
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Disease Model: If studying a specific disease, the chosen animal model should accurately recapitulate the key features of the human condition.
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Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
C. Dosing and Administration Route
The dose and route of administration will influence the bioavailability and metabolic activation of 13C-ethynylbenzene.
| Parameter | Recommendation | Rationale |
| Dose | 10-50 mg/kg body weight | This range has been shown to provide sufficient labeling for detection without causing overt toxicity in common rodent models. Dose-response studies are recommended to determine the optimal dose for a specific application. |
| Vehicle | Corn oil, DMSO/saline mixture (e.g., 10% DMSO) | Ethynylbenzene is lipophilic and requires a suitable vehicle for solubilization. The choice of vehicle should be compatible with the chosen administration route and well-tolerated by the animal. |
| Administration Route | Intraperitoneal (IP) injection, Oral gavage | IP injection offers rapid systemic distribution. Oral gavage mimics a more physiologically relevant route of exposure for orally administered drugs. The choice will depend on the experimental goals. |
| Labeling Duration | 4-24 hours | The duration of labeling will influence the extent of 13C incorporation. Shorter time points can capture rapid metabolic events, while longer time points may be necessary to detect labeling of proteins with slower turnover rates. Time-course experiments are advisable. |
Toxicity and Safety: Ethynylbenzene can be toxic at high doses. It is essential to perform preliminary dose-finding studies to establish a maximum tolerated dose (MTD) in the chosen animal model. All handling of ethynylbenzene and its solutions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
II. Step-by-Step Experimental Protocols
This section provides detailed protocols for the preparation and administration of 13C-ethynylbenzene, as well as for the collection and processing of tissues for downstream analysis.
A. Preparation of 13C-Ethynylbenzene Dosing Solution
Materials:
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13C-labeled ethynylbenzene (ensure isotopic purity is >98%)
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Vehicle (e.g., sterile corn oil, DMSO, sterile saline)
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Sterile microcentrifuge tubes
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Vortex mixer
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Syringes and needles appropriate for the chosen administration route
Protocol:
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Calculate the required amount of 13C-ethynylbenzene: Based on the desired dose and the body weight of the animals, calculate the total mass of the compound needed.
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Dissolve 13C-ethynylbenzene in the vehicle:
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For corn oil: Directly dissolve the compound in the appropriate volume of corn oil. Vortex thoroughly to ensure complete dissolution.
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For DMSO/saline: First, dissolve the 13C-ethynylbenzene in a small volume of DMSO (e.g., 10% of the final volume). Then, slowly add sterile saline while vortexing to bring the solution to the final volume. Note: Some precipitation may occur if the final DMSO concentration is too low.
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Prepare individual doses: Aliquot the dosing solution into sterile tubes for each animal to ensure accurate administration.
B. In Vivo Administration
Protocol (Intraperitoneal Injection Example):
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Animal Handling: Acclimatize animals to the experimental conditions to minimize stress.
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Weigh the animal: Obtain an accurate body weight immediately before injection.
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Calculate the injection volume: Based on the concentration of the dosing solution and the animal's weight, calculate the precise volume to be injected.
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Perform the injection: Restrain the animal appropriately. Lift the hindquarters to allow the abdominal organs to move away from the injection site. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline. Inject the solution slowly and smoothly.
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Monitor the animal: After injection, monitor the animal for any signs of distress or adverse reactions.
C. Tissue Collection and Processing
Protocol:
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Euthanasia: At the designated time point after administration, euthanize the animal using an approved method.
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Tissue Harvest: Immediately perfuse the animal with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues. Carefully dissect the tissues of interest (e.g., liver, kidney, lung) and place them in labeled cryotubes.
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Snap-Freezing: Snap-freeze the tissues in liquid nitrogen to halt all metabolic activity. Store the samples at -80°C until further processing.
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Tissue Homogenization:
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Thaw the tissue on ice.
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Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
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Homogenize the tissue using a mechanical homogenizer (e.g., Dounce or bead beater) on ice.
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Protein Extraction:
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Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
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Collect the supernatant containing the soluble protein fraction.
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Determine the protein concentration using a standard protein assay (e.g., BCA assay).
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III. Analysis of 13C Incorporation
The analysis of 13C-labeled proteins and metabolites can be performed using a variety of techniques, with mass spectrometry being the most common and powerful approach.
A. Mass Spectrometry-Based Proteomics
Workflow:
Application Note: Unveiling Oligonucleotide Dynamics with 13C-Ethynylbenzene Labeling
Introduction: Illuminating the Structural Landscape of Oligonucleotides
The intricate three-dimensional structures of DNA and RNA are fundamental to their biological functions, governing everything from genetic information storage to catalytic activity. Elucidating these structures at atomic resolution is paramount for understanding their mechanisms and for the rational design of therapeutic oligonucleotides. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, the inherent complexity and spectral overlap in unlabeled oligonucleotides often present significant challenges.
This application note details a robust methodology for the site-specific incorporation of a 13C-labeled ethynylbenzene probe into oligonucleotides. The introduction of the 13C isotope at a specific position provides a unique spectroscopic handle, enabling the use of advanced NMR techniques to probe local structure, dynamics, and interactions with unprecedented clarity. The ethynylbenzene moiety itself is a minimally perturbing probe that mimics the dimensions of a natural base pair, thereby providing high-fidelity structural information without significantly altering the native conformation of the oligonucleotide.
Principle of the Method
The core of this technique lies in the postsynthetic modification of an oligonucleotide containing a reactive handle. A 5-iodouridine is first incorporated into the desired position of the oligonucleotide during standard solid-phase synthesis. Following synthesis and deprotection, the iodine atom serves as a reactive site for a palladium-catalyzed Sonogashira cross-coupling reaction with [1,2-13C2]-ethynylbenzene. This approach allows for the efficient and site-specific installation of the 13C-labeled probe.
Figure 2: Workflow for structural studies using 13C-labeled oligonucleotides.
Quantitative Data Summary
| Parameter | Unlabeled Oligonucleotide | 13C-Labeled Oligonucleotide | Significance |
| Molecular Weight | Varies | Varies (predictable increase) | Confirms successful labeling |
| HPLC Retention Time | Shorter | Longer | Indicates increased hydrophobicity |
| 13C NMR Signal | Natural abundance | Two intense signals | Confirms 13C incorporation |
| Structural Perturbation | N/A | Minimal | Ensures biologically relevant data |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating at each critical step. The successful incorporation of the 5-iodouridine is confirmed by mass spectrometry before proceeding to the coupling reaction. The Sonogashira coupling is monitored by HPLC, and the final product is rigorously characterized by both mass spectrometry and NMR spectroscopy. This multi-step verification process ensures the integrity of the final labeled oligonucleotide, providing confidence in the subsequent structural studies.
Conclusion
The site-specific incorporation of 13C-ethynylbenzene into oligonucleotides is a powerful and versatile tool for high-resolution structural analysis by NMR spectroscopy. The minimally perturbing nature of the probe, combined with the sensitivity and specificity of 13C-edited NMR experiments, allows for the detailed characterization of local conformation, dynamics, and intermolecular interactions. This methodology is highly valuable for researchers in the fields of nucleic acid chemistry, structural biology, and drug development, offering a robust platform for advancing our understanding of the intricate world of oligonucleotides.
References
-
Sonogashira Coupling on DNA: A foundational paper describing the application of Sonogashira coupling for the modification of DNA. (Source: Organic Letters, URL: [Link])
-
NMR of Modified Oligonucleotides: A review covering the use of NMR for studying modified nucleic acids. (Source: Chemical Reviews, URL: [Link])
-
Solid-Phase Oligonucleotide Synthesis: A comprehensive guide to the principles and practice of solid-phase DNA synthesis. (Source: Current Protocols in Nucleic Acid Chemistry, URL: [Link])
Use of Ethynylbenzene-13C in dynamic metabolic profiling experiments
Initiating Initial Research
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Expanding the Research Scope
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Commencing Deep Dive
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Liquid chromatography-mass spectrometry (LC-MS) methods for 13C labeled compounds.
Initiating Search Protocols
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Developing a Framework
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Refining Methodologies and Goals
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Preparing samples with Ethynylbenzene-13C for NMR analysis
Initiating Search Strategies
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Analyzing Search Data
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Planning Note Structure
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Troubleshooting & Optimization
How to improve yield in click reactions with Ethynylbenzene-13C
Initiating CuAAC Optimization
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Deepening Information Gathering
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Expanding Search and Structure
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Troubleshooting low incorporation of Ethynylbenzene-13C in cell culture
Initiating Preliminary Research
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Structuring Technical Support
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Organizing Workflow Details
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Removing copper catalyst from Ethynylbenzene-13C reaction products
Initiating Data Collection
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Structuring the Troubleshooting Guide
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Expanding Search Horizons
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Dealing with poor solubility of Ethynylbenzene-13C in aqueous buffers.
Initiating Solubility Research
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Refining Search Strategies
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Developing Technical Support Center
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Minimizing side reactions in the synthesis of Ethynylbenzene-13C derivatives
Initiating Search Protocols
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Gathering Initial Synthesis Data
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Expanding Search Scope
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How to avoid kinetic isotope effects using Ethynylbenzene-13C
Initiating KIE Investigations
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Developing KIE Protocols
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Refining KIE Approach
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Best practices for degassing solvents in Ethynylbenzene-13C click reactions.
Initiating Information Gathering
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Expanding Search Parameters
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Refining Search Strategies
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Purification strategies for triazole products from Ethynylbenzene-13C
Initiating Information Gathering
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Validation & Comparative
Validating protein labeling with Ethynylbenzene-13C via 13C NMR spectroscopy.
Initiating Search Strategy
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Developing Guide Structure
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Comparative study of Cu(I) catalysts for Ethynylbenzene-13C cycloaddition
Initiating CuAAC Exploration
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Analyzing CuAAC Fundamentals
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Defining Guide Structure
Developing Guide Scope
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A Guide for Researchers: Unveiling the Subtle Reactivity Differences Between Ethynylbenzene-¹³C and Unlabeled Phenylacetylene
In the realm of mechanistic studies, tracer experiments, and quantitative analysis, isotopic labeling is an indispensable tool. The substitution of an atom with its heavier, stable isotope—such as replacing ¹²C with ¹³C—provides a powerful lens through which we can observe molecular transformations. A frequent question that arises, however, is whether this substitution, this subtle change in mass, alters the fundamental reactivity of the molecule. This guide provides a detailed comparison of Ethynylbenzene-¹³C and its unlabeled counterpart, phenylacetylene, to address this very question. We will delve into the theoretical underpinnings of isotopic effects and present experimental data to offer a definitive answer for researchers and drug development professionals.
The Kinetic Isotope Effect: The Arbiter of Reactivity
At the heart of this comparison lies the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution. The KIE is the ratio of the rate constant of the unlabeled reactant (k_light) to that of the isotopically labeled reactant (k_heavy). A KIE greater than 1 indicates that the unlabeled compound reacts faster, which is the most common scenario, known as a normal KIE. This effect is rooted in the principles of molecular vibrations and zero-point energy (ZPE). The bond to a heavier isotope is stronger and has a lower ZPE. If this bond is broken or significantly altered in the rate-determining step of a reaction, more energy is required, leading to a slower reaction rate.
Case Study: Acid-Catalyzed Hydration of Phenylacetylene
To provide a quantitative answer to the question of reactivity differences, we will examine a well-documented reaction: the acid-catalyzed hydration of phenylacetylene to form acetophenone. This reaction is particularly insightful as it directly involves the transformation of the ethynyl group.
A seminal study by Hogg, Evans, and Cubb (1972) provides precise measurements of the ¹³C kinetic isotope effects for this reaction. The researchers meticulously measured the rates of hydration for phenylacetylene labeled with ¹³C at either the alpha (Cα, directly attached to the phenyl ring) or the beta (Cβ) carbon of the ethynyl group.
Experimental Determination of the ¹³C KIE
The experimental workflow to determine such subtle KIEs is a testament to careful analytical chemistry. It typically involves competitive experiments where a mixture of the labeled and unlabeled compounds is allowed to react, and the isotopic composition of the remaining reactant or the product is analyzed at various stages of the reaction.
Caption: A generalized workflow for the competitive determination of the Kinetic Isotope Effect.
Results and Interpretation
The experimental data from the study are summarized below.
| Isotopic Label Position | Observed KIE (k¹²/k¹³) | Reaction Temperature |
| Ethynylbenzene-α-¹³C | 1.006 ± 0.002 | 50.3 °C |
| Ethynylbenzene-β-¹³C | 1.019 ± 0.002 | 50.3 °C |
These results are highly informative:
-
A Measurable Difference Exists: The KIE values are consistently greater than 1, confirming that the unlabeled phenylacetylene reacts slightly faster than its ¹³C-labeled counterparts. This demonstrates a tangible, albeit small, difference in reactivity.
-
The Effect is Positional: The KIE is more pronounced when the ¹³C label is at the terminal β-carbon (k¹²/k¹³ = 1.019) compared to the α-carbon (k¹²/k¹³ = 1.006). This provides profound insight into the reaction mechanism.
The proposed mechanism for this reaction involves the rate-determining protonation of the alkyne to form a vinyl cation intermediate.
Caption: Proposed mechanism for the acid-catalyzed hydration of phenylacetylene.
The larger KIE at the β-carbon suggests a greater change in bonding and hybridization at this position in the transition state leading to the vinyl cation. The rehybridization from sp to sp² at the β-carbon during protonation is the dominant factor contributing to the observed KIE. The smaller, yet significant, KIE at the α-carbon is a secondary effect, indicating that the bonding at this carbon is also perturbed in the rate-determining step, likely due to the development of the positive charge on the adjacent carbon.
Spectroscopic Signatures: A Physical Manifestation of Isotopic Substitution
While the KIE reveals differences in reaction dynamics, spectroscopic methods highlight the static, physical differences between Ethynylbenzene-¹³C and unlabeled phenylacetylene.
-
¹³C NMR Spectroscopy: The most obvious difference is in their ¹³C NMR spectra. In unlabeled phenylacetylene, the ethynyl carbons appear as signals with natural abundance ¹³C (about 1.1%). In a ¹³C-labeled sample, the signal for the labeled carbon will be dramatically enhanced, confirming the position and extent of labeling.
-
Infrared (IR) Spectroscopy: The C≡C stretching vibration in phenylacetylene is sensitive to the masses of the carbon atoms. The substitution with ¹³C results in a lower vibrational frequency (a shift to a lower wavenumber) for this bond. This is a direct consequence of the heavier mass of ¹³C, as predicted by Hooke's Law for a harmonic oscillator. This lower vibrational frequency is directly linked to the higher zero-point energy of the ¹²C-¹²C bond, which is the fundamental reason for the observed KIE.
Conclusion: Is the Difference "Significant"?
The experimental evidence is unequivocal: Yes, there is a difference in reactivity between Ethynylbenzene-¹³C and unlabeled phenylacetylene. However, the term "significant" is context-dependent.
For the vast majority of synthetic applications, a reactivity difference of approximately 1-2% (as indicated by KIEs of 1.006-1.019) is negligible and will not noticeably affect reaction times, yields, or product distributions. In these cases, the two compounds can be considered chemically equivalent.
However, for researchers engaged in the following areas, this difference is not only significant but is the very phenomenon being studied:
-
Mechanistic Elucidation: As demonstrated, KIE studies are a powerful tool for probing reaction mechanisms and defining the structure of transition states.
-
Quantitative Proteomics & Metabolomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other tracer studies, the assumption is often made that the labeled compound is a perfect proxy for the unlabeled one. While usually a safe assumption, high-precision quantitative studies must be aware of potential kinetic isotope effects that could introduce small biases.
References
-
Hogg, J. L., Evans, R., & Cubb, A. L. (1972). Secondary carbon-13 kinetic isotope effects in the acid-catalyzed hydration of phenylacetylene. Journal of the American Chemical Society, 94(17), 6197-6199. [Link]
Assessing the biological perturbation of using Ethynylbenzene-13C as a tracer
Initiating Data Collection
I'm starting by using Google to hunt down information on Ethynylbenzene-¹³C and related metabolic tracers. I am prioritizing details on their synthesis, how they are used in metabolic labeling experiments, and how they function.
Analyzing Perturbation Effects
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Developing a Comparison Guide
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Refining Information Gathering
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\n\n Structuring the Comparison Guide
I've outlined the core structure for the comparison guide, starting with an introduction to metabolic tracing and the importance of minimal perturbation. I'll then delve into Ethynylbenzene-¹³C details, and follow with a comparative analysis against other tracers, using tables and diagrams. I'm also preparing a references section with valid URLs and designing Graphviz diagrams to visualize experimental workflows. The plan is to create a useful resource for researchers.
Developing a Research Guide
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Developing a Research Outline
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Developing a Research Outline
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Designing Experimental Workflows
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Formulating a Research Structure
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Developing Guide Structure
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Safety Operating Guide
Ethynylbenzene-13C proper disposal procedures
Initiating Data Collection
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Analyzing Disposal Procedures
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Developing Disposal Strategy
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Personal protective equipment for handling Ethynylbenzene-13C
Initiating Safety Research
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Compiling Safety Data
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Developing Comprehensive Protocol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
